molecular formula C17H19N3O2S2 B2705519 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2097933-13-4

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2705519
CAS No.: 2097933-13-4
M. Wt: 361.48
InChI Key: HIBBOWYNLIWQJO-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a synthetic hybrid molecule combining a bithiophene scaffold with a substituted pyrazole carboxamide moiety. The bithiophene unit (two linked thiophene rings) is known for its electron-rich, conjugated structure, which is frequently exploited in organic electronics and bioactive compounds . The hydroxyethyl linker may enhance solubility or enable further functionalization.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S2/c1-10-16(11(2)20(3)19-10)17(22)18-9-12(21)13-6-7-15(24-13)14-5-4-8-23-14/h4-8,12,21H,9H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBBOWYNLIWQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a complex organic compound that incorporates a bithiophene moiety and a pyrazole core. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and organic electronics. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

  • Molecular Formula : C22H23N3O2S2
  • Molecular Weight : 393.5 g/mol
  • Key Functional Groups : Bithiophene, Hydroxyethyl, Pyrazole, Carboxamide

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Redox Activity : The bithiophene structure may facilitate electron transfer processes, potentially impacting oxidative stress pathways.
  • Target Interaction : The pyrazole moiety is known to interact with various biological targets, including enzymes and receptors involved in cellular signaling.

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities:

  • Anticancer Activity :
    • Compounds containing pyrazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar bithiophene structures demonstrated IC50 values as low as 1.143 µM against renal cancer cell lines .
    • A study highlighted that modifications to the pyrazole core can enhance antitumor activity across multiple cancer types .
  • Antimicrobial Properties :
    • Several bithiophene-containing compounds have been evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. For example, derivatives were tested using the agar disc-diffusion method and showed promising results against Staphylococcus aureus and Escherichia coli .
  • Neuroprotective Effects :
    • Some pyrazole derivatives have been linked to neuroprotective effects through modulation of glutamate receptors, which may be beneficial in treating neurodegenerative disorders .

Study 1: Anticancer Efficacy

In a study evaluating the anticancer potential of various pyrazole derivatives, this compound was assessed for its cytotoxicity against a panel of human tumor cell lines. The compound exhibited selective toxicity with an IC50 value of approximately 9.27 µM against ovarian adenocarcinoma cells (OVXF 899), indicating its potential as an anticancer agent .

Study 2: Antibacterial Activity

A series of experiments conducted on bithiophene derivatives revealed that this compound displayed significant antibacterial activity against E. coli and S. aureus. The minimal inhibitory concentration (MIC) was determined to be 0.5 mM for both bacterial strains .

Comparative Table of Biological Activities

Activity TypeCompoundIC50/EffectReference
AnticancerN-(2-{[bithiophene]-5-yl}...)9.27 µM (OVXF 899)
AntibacterialN-(2-{[bithiophene]-5-yl}...)0.5 mM (E. coli & S. aureus)
NeuroprotectiveSimilar pyrazole derivativesModulation of glutamate receptors

Scientific Research Applications

Organic Electronics

The bithiophene structure within the compound is known for its excellent charge transport properties, making it suitable for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The compound's ability to form stable thin films and its tunable electronic properties allow for its use in high-performance electronic devices.

Medicinal Chemistry

Research indicates that derivatives of this compound may exhibit significant biological activities. The pyrazole core is often associated with various pharmacological effects, including anti-inflammatory and anticancer properties. Studies have shown that compounds with similar structures can interact with specific molecular targets within biological systems.

  • Anticancer Activity : Preliminary investigations suggest that N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Properties : The compound has potential as an anti-inflammatory agent by modulating pathways associated with inflammation.

Biological Studies

The interactions between the compound and biological molecules are of particular interest. The presence of the hydroxyethyl group allows for enhanced solubility and bioavailability, which can be critical in drug development.

Case Study 1: Anticancer Activity Assessment

A study focusing on the anticancer properties of pyrazole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Organic Photovoltaic Applications

In a separate investigation into organic solar cells, researchers utilized compounds with bithiophene structures to enhance charge mobility and overall efficiency. The findings indicated that incorporating this compound could lead to improved power conversion efficiencies compared to traditional materials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bithiophene Derivatives with Hydroxy/Alkoxy Substituents

Several natural and synthetic bithiophene derivatives share structural motifs with the target compound. For example:

  • 5-(4-Hydroxy-1-butynyl)-2,2'-bithiophene (Compound 14): Isolated from Echinops grijisii, this natural bithiophene features a hydroxylated alkynyl side chain. It demonstrated significant anti-inflammatory activity in LPS-stimulated RAW 264.7 cells, reducing nitrite production by 48.9% at 10 μM . In contrast, the target compound’s hydroxyethyl group is shorter and lacks the terminal alkyne, which may alter bioavailability or receptor binding.
  • 5-(4-Isovaleroyloxybut-1-ynyl)-2,2'-bithiophene (Compound 9) : This esterified derivative from the same source highlights how acyloxy groups modulate lipophilicity and metabolic stability. The target compound’s carboxamide group could similarly influence solubility and degradation kinetics.

Table 1: Key Structural and Functional Differences in Bithiophene Derivatives

Compound Substituent on Bithiophene Functional Group Bioactivity (If Reported)
Target Compound 2-Hydroxyethyl Pyrazole-4-carboxamide Not specified in evidence
5-(4-Hydroxy-1-butynyl)-2,2'-bithiophene 4-Hydroxybutynyl None Anti-inflammatory (48.9% inhibition)
5-Acetyl-2,2'-bithiophene (Compound 5) Acetyl Ketone None reported
Methyl 2,2'-bithiophene-5-carboxylate (7) Methoxycarbonyl Ester First isolation from natural source
Pyrazole-4-carboxamide Derivatives

For instance:

  • 5-(Substituted phenyl)-N-methyl-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide : This compound class, synthesized via cyclocondensation reactions, was evaluated for antimicrobial and anticancer activity through molecular docking studies . The target compound’s 1,3,5-trimethylpyrazole core may enhance metabolic stability compared to carbothioamide derivatives, which are prone to hydrolysis.

Table 2: Comparison of Pyrazole Derivatives

Compound Pyrazole Substitution Linked Functional Group Application Focus
Target Compound 1,3,5-Trimethyl Bithiophene-hydroxyethyl Undefined (hypothetical)
Pyrazole carbothioamide derivatives Substituted phenyl Carbothioamide Antimicrobial/anticancer

Key Research Findings and Gaps

  • Structural Advantages: The hydroxyethyl group may improve aqueous solubility compared to purely alkyl or aryl-substituted bithiophenes.
  • Unresolved Questions: No direct data on the target compound’s electronic properties (e.g., HOMO-LUMO gaps for optoelectronic use) or biological activity (e.g., anti-inflammatory or enzyme inhibition) are provided in the evidence. Comparative studies with analogs like Compound 14 or synthetic pyrazole derivatives are needed.

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